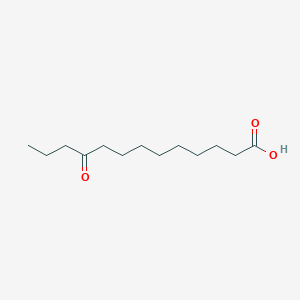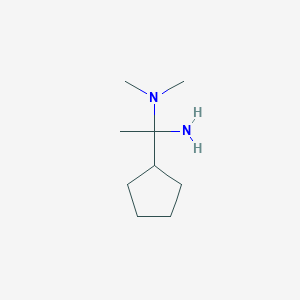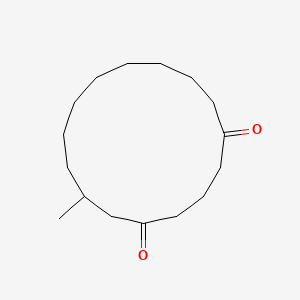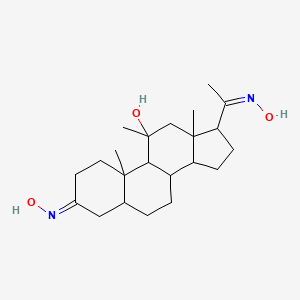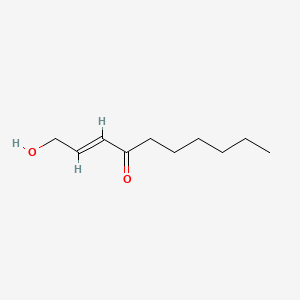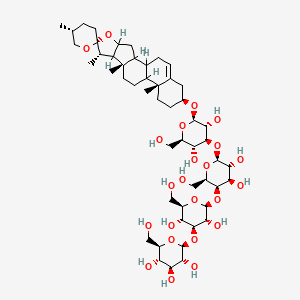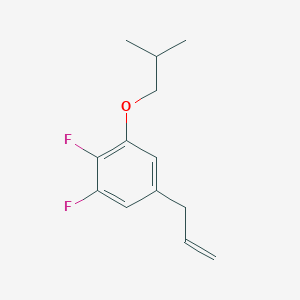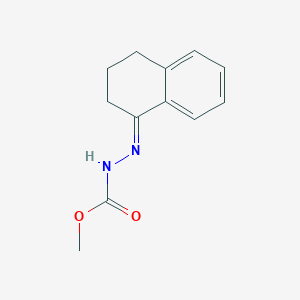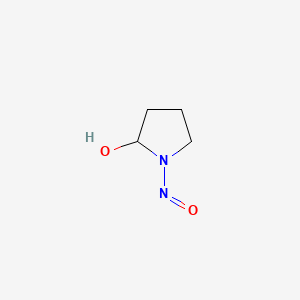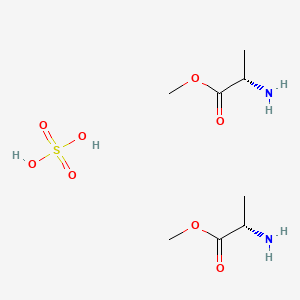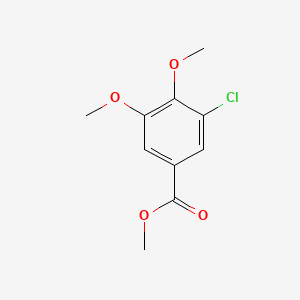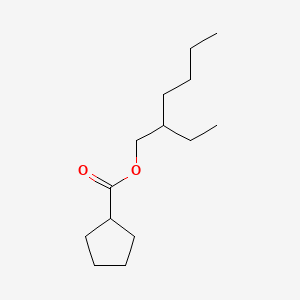
2-Ethylhexyl cyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl cyclopentanecarboxylate is an organic compound with the molecular formula C14H26O2. It is an ester derived from cyclopentanecarboxylic acid and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylhexyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclopentanecarboxylic acid and 2-ethylhexanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid and 2-ethylhexanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Aplicaciones Científicas De Investigación
2-Ethylhexyl cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-ethylhexyl cyclopentanecarboxylate involves its interaction with enzymes and other molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing cyclopentanecarboxylic acid and 2-ethylhexanol. These products can then participate in various metabolic pathways. The compound’s ability to form stable esters makes it useful in drug delivery, where it can help in the controlled release of active pharmaceutical ingredients.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxylic acid: The parent acid of 2-ethylhexyl cyclopentanecarboxylate.
2-Ethylhexanol: The alcohol component of the ester.
Di(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester functional groups.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Unlike di(2-ethylhexyl) phthalate, which is primarily used as a plasticizer, this compound finds applications in a broader range of fields, including organic synthesis, enzymatic studies, and drug delivery systems.
Propiedades
Número CAS |
94231-47-7 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
2-ethylhexyl cyclopentanecarboxylate |
InChI |
InChI=1S/C14H26O2/c1-3-5-8-12(4-2)11-16-14(15)13-9-6-7-10-13/h12-13H,3-11H2,1-2H3 |
Clave InChI |
PISFVCYDRLJBQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


